molecular formula C14H24ClNO B5382062 2-[(4-isopropylbenzyl)amino]-1-butanol hydrochloride

2-[(4-isopropylbenzyl)amino]-1-butanol hydrochloride

Cat. No. B5382062
M. Wt: 257.80 g/mol
InChI Key: LPQUUXDZCXUEDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-isopropylbenzyl)amino]-1-butanol hydrochloride, also known as L-765,314, is a selective alpha 2C adrenergic receptor agonist. It is a chemical compound that has been studied for its potential therapeutic applications in various medical conditions.

Mechanism of Action

2-[(4-isopropylbenzyl)amino]-1-butanol hydrochloride selectively activates the alpha 2C adrenergic receptor. Activation of this receptor leads to a decrease in the release of norepinephrine and an increase in the release of dopamine in the brain. This mechanism is thought to be responsible for the anxiolytic and antidepressant effects of the compound.
Biochemical and Physiological Effects:
2-[(4-isopropylbenzyl)amino]-1-butanol hydrochloride has been shown to decrease blood pressure and heart rate in animal models. It has also been shown to improve glucose tolerance and insulin sensitivity in obese mice. In addition, it has been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(4-isopropylbenzyl)amino]-1-butanol hydrochloride in lab experiments is its selectivity for the alpha 2C adrenergic receptor. This allows for more specific targeting of this receptor and reduces the potential for off-target effects. One limitation is the potential for species differences in the receptor distribution and response to the compound.

Future Directions

For research on 2-[(4-isopropylbenzyl)amino]-1-butanol hydrochloride include further investigation of its potential therapeutic applications in various medical conditions. This includes the development of more selective compounds and the exploration of combination therapies with other drugs. In addition, further studies are needed to elucidate the molecular mechanisms underlying the effects of this compound.

Synthesis Methods

2-[(4-isopropylbenzyl)amino]-1-butanol hydrochloride can be synthesized through a multistep process starting from the commercially available compound 4-isopropylbenzyl bromide. The synthesis involves the reaction of 4-isopropylbenzyl bromide with sodium cyanide to form 4-isopropylbenzyl cyanide. The cyanide group is then reduced to an amine group using hydrogen gas and palladium on carbon catalyst. The final step involves the reaction of the amine group with 1-butanol and hydrochloric acid to form 2-[(4-isopropylbenzyl)amino]-1-butanol hydrochloride.

Scientific Research Applications

2-[(4-isopropylbenzyl)amino]-1-butanol hydrochloride has been studied for its potential therapeutic applications in various medical conditions. It has been shown to have anxiolytic and antidepressant effects in animal models. It has also been studied for its potential use in the treatment of hypertension, diabetes, and obesity.

properties

IUPAC Name

2-[(4-propan-2-ylphenyl)methylamino]butan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO.ClH/c1-4-14(10-16)15-9-12-5-7-13(8-6-12)11(2)3;/h5-8,11,14-16H,4,9-10H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQUUXDZCXUEDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC1=CC=C(C=C1)C(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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